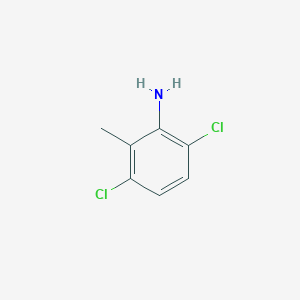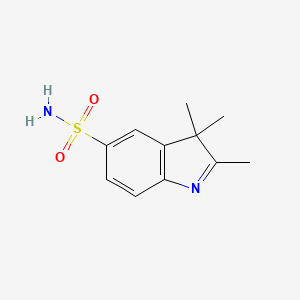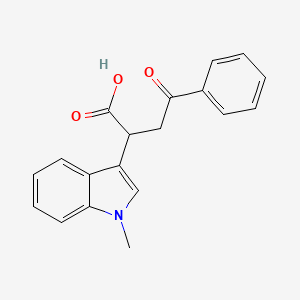
2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide
概要
説明
作用機序
Target of Action
Related compounds have been shown to interact withserine/threonine-protein kinases , which play a crucial role in the control of the cell cycle .
Mode of Action
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related to cell cycle control .
Result of Action
If the compound does indeed interact with serine/threonine-protein kinases, it could potentially influence cell cycle progression .
生化学分析
Biochemical Properties
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and other non-covalent interactions with these biomolecules, which can influence their activity and stability. For instance, this compound may interact with hydrolases and transferases, affecting their catalytic functions . These interactions can lead to changes in the biochemical pathways in which these enzymes are involved, thereby altering cellular metabolism and other physiological processes.
Cellular Effects
The effects of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.
Molecular Mechanism
At the molecular level, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide may induce changes in the conformation of proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The effects of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that prolonged exposure to 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses.
Metabolic Pathways
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the production and utilization of energy within cells, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can also affect its interactions with other biomolecules and its overall impact on cellular processes.
準備方法
The synthesis of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide typically involves the reaction of 6-chloropyridin-2-ylamine with chloroacetyl chloride in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
6-chloropyridin-2-ol: This compound has a similar pyridine ring structure but lacks the hydrazide group.
N’-(6-chloropyridin-2-yl)acetohydrazide: This compound is similar but does not have the chlorine atom on the acetohydrazide group.
The uniqueness of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-4-7(13)12-11-6-3-1-2-5(9)10-6/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUNKUKGGKLEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314926 | |
| Record name | 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-54-0 | |
| Record name | 2-Chloroacetic acid 2-(6-chloro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289818 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















